4-[2-(FURAN-2-YL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Overview
Description
“4-[2-(FURAN-2-YL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” is a complex organic compound that features a morpholine ring, a furan ring, and an oxazole ring, along with a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[2-(FURAN-2-YL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve coupling reactions.
Attachment of the methoxyphenyl sulfonyl group: This can be done using sulfonylation reactions.
Formation of the morpholine ring: This can be synthesized through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially at the morpholine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives, while reduction could lead to modified oxazole or sulfonyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: It might be used in the design of probes for studying biological systems.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: It could be used in diagnostic assays.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-(2-furyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}piperidine
- **4-{2-(2-furyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine
Uniqueness
The uniqueness of “4-[2-(FURAN-2-YL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[2-(furan-2-yl)-4-(4-methoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-23-13-4-6-14(7-5-13)27(21,22)17-18(20-8-11-24-12-9-20)26-16(19-17)15-3-2-10-25-15/h2-7,10H,8-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZYGPGUWCZOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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